2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260932-20-3
VCID: VC7376484
InChI: InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H
SMILES: C1=CSC(=C1CC(C(=O)O)N)Br.Cl
Molecular Formula: C7H9BrClNO2S
Molecular Weight: 286.57

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride

CAS No.: 2260932-20-3

VCID: VC7376484

Molecular Formula: C7H9BrClNO2S

Molecular Weight: 286.57

* For research use only. Not for human or veterinary use.

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride - 2260932-20-3

Description

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride is a complex organic compound that belongs to the class of amino acid derivatives. It features a bromothiophene moiety, which significantly influences its chemical and biological properties. This compound is classified as a heterocyclic compound due to the presence of sulfur in the thiophene ring, making it a valuable intermediate in pharmaceutical research.

Synthesis Methods

The synthesis of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride typically involves multiple steps, starting with the manipulation of thiophene derivatives to introduce the bromine substituent. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purify the product.

Synthesis Steps Overview

  • Thiophene Derivative Preparation: The initial step involves preparing the appropriate thiophene derivative.

  • Bromination: Introducing the bromine substituent at the desired position on the thiophene ring.

  • Coupling Reaction: Attaching the bromothiophene moiety to the propanoic acid backbone.

  • Purification: Using TLC and HPLC to ensure high purity of the final product.

Biological Activity and Applications

Research on 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride suggests potential biological activities, although the exact mechanisms of action are not fully understood. Compounds with similar structures have been studied for their interactions with enzymes and receptors, which could lead to therapeutic effects.

Potential Applications

  • Pharmaceutical Intermediates: Used in the development of drugs due to its unique chemical structure.

  • Biological Research: Studied for its potential interactions with biological targets.

Safety and Hazards

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride poses several hazards, including acute oral toxicity and skin irritation. Proper handling and safety precautions are necessary when working with this compound.

CAS No. 2260932-20-3
Product Name 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
Molecular Formula C7H9BrClNO2S
Molecular Weight 286.57
IUPAC Name 2-amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H
Standard InChIKey XEWGDNXNEMPNKL-UHFFFAOYSA-N
SMILES C1=CSC(=C1CC(C(=O)O)N)Br.Cl
Solubility not available
PubChem Compound 137943367
Last Modified Aug 19 2023

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